molecular formula C8H16O4 B8057358 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol

Cat. No.: B8057358
M. Wt: 176.21 g/mol
InChI Key: VEVJWYFNIUERBD-POYBYMJQSA-N
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Description

®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol is a chiral compound with a complex structure that includes a dioxolane ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxyl groups. One common method is the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The stereochemistry can be controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

This compound may have potential applications in drug development due to its unique structure and reactivity. It could be used as a precursor for the synthesis of biologically active molecules.

Industry

In materials science, ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol could be used in the production of polymers or as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the dioxolane ring and hydroxyl groups, which can participate in various interactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol: The enantiomer of the compound .

    1,3-Dioxolane derivatives: Compounds with similar ring structures but different substituents.

    Polyhydroxylated compounds: Molecules with multiple hydroxyl groups that exhibit similar reactivity.

Uniqueness

®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and multiple hydroxyl groups. This combination of features makes it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVJWYFNIUERBD-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@](C)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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